![molecular formula C13H21N3 B14019668 1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine CAS No. 1211534-45-0](/img/structure/B14019668.png)
1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine is a piperazine derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a pyridinyl group, which is further modified with a tert-butyl group. The unique structure of this compound contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, leading to the formation of the desired piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their high yields and the ability to produce large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl or piperazine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine involves its interaction with specific molecular targets and pathways. This compound has been shown to bind to receptors such as α1B, 5-HT1A, and D2 . These interactions can modulate neurotransmitter activity, leading to various pharmacological effects, including anxiolytic and antidepressant activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Buspirone: Another piperazine derivative with anxiolytic properties.
Venlafaxine: A piperazine derivative used as an antidepressant.
Aripiprazole: A piperazine derivative used as an antipsychotic.
Uniqueness
1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptors and modulate various neurotransmitter pathways sets it apart from other similar compounds .
Propriétés
Numéro CAS |
1211534-45-0 |
|---|---|
Formule moléculaire |
C13H21N3 |
Poids moléculaire |
219.33 g/mol |
Nom IUPAC |
1-(5-tert-butylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C13H21N3/c1-13(2,3)11-4-5-12(15-10-11)16-8-6-14-7-9-16/h4-5,10,14H,6-9H2,1-3H3 |
Clé InChI |
AKBBGTQVIVPLKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=C(C=C1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


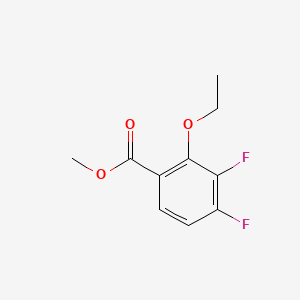
![Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B14019586.png)
![[S(R)]-N-[(S)-(2-methylphenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14019593.png)
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14019601.png)

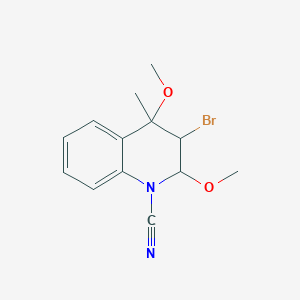
![Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl-](/img/structure/B14019627.png)
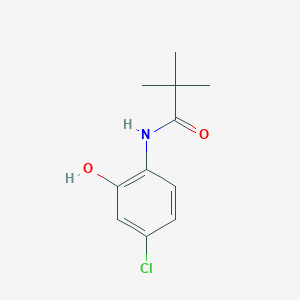

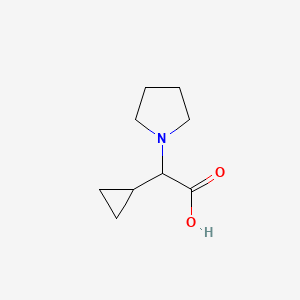
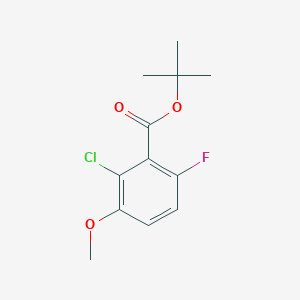

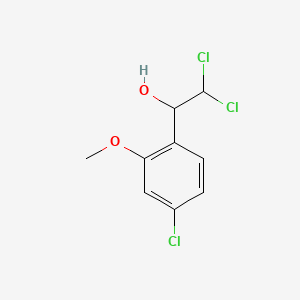
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene](/img/structure/B14019669.png)
